3-Nitroanisole

Catalog No.
S570878
CAS No.
555-03-3
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitroanisole

CAS Number

555-03-3

Product Name

3-Nitroanisole

IUPAC Name

1-methoxy-3-nitrobenzene

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3

InChI Key

WGYFINWERLNPHR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)[N+](=O)[O-]

Solubility

0.00 M

Synonyms

Methoxy-3-nitrobenzene

Canonical SMILES

COC1=CC=CC(=C1)[N+](=O)[O-]

Here are some specific examples of its photochemical applications:

  • Hydroxylation: When irradiated in the presence of hydroxide ions (OH-), 3-nitroanisole can be converted to 3-nitrophenol. This reaction has been studied using nanosecond time-resolved absorption spectroscopy to understand the reaction mechanism in detail.
  • Amination: 3-Nitroanisole can react with amines (like n-butylamine) under light to form 3-nitrophenol. This reaction demonstrates the potential use of 3-nitroanisole as a precursor for the synthesis of other nitroaromatic compounds [].

3-Nitroanisole is an aromatic nitro compound characterized by the presence of a nitro group (-NO₂) attached to the meta position of an anisole molecule (methoxybenzene). This structure contributes to its unique reactivity and physical properties. It is typically a pale yellow liquid or solid with a distinctive odor and is soluble in organic solvents but less so in water.

3-Nitroanisole can be a health hazard if inhaled, ingested, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory system. Long-term exposure may be harmful. Here are some specific safety concerns:

  • Acute toxicity: Studies suggest moderate acute toxicity upon ingestion or inhalation in animals.
  • Chronic toxicity: No data available on chronic toxicity in humans. However, animal studies suggest potential effects on the liver and kidneys.
  • Flammability: Flammable liquid with a flash point of 88 °C [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling 3-nitroanisole.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.
  • Dispose of waste according to local regulations.
: It undergoes photoreaction with n-butylamine to yield 3-nitrophenol. This reaction highlights its potential use in photochemistry .
  • Reactivity with Alcohols: The triplet state of 3-nitroanisole has been shown to react with different quenchers in aqueous alcohol solutions, indicating its reactivity under specific conditions .
  • Diazonium Salt Formation: When treated with phosphoric acid, it produces an unstable intermediate that can further react to form diazonium salts, which are useful intermediates in organic synthesis .
  • Several methods exist for synthesizing 3-nitroanisole:

    • Nitration of Anisole: The most common method involves the nitration of anisole using a mixture of nitric and sulfuric acids. This process typically yields a mixture of ortho and para isomers but can be controlled to favor the meta product.
    • Photochemical Methods: Alternative synthetic routes include photochemical processes that utilize light to induce reactions involving anisole derivatives .

    3-Nitroanisole finds applications across various fields:

    • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
    • Material Science: Its unique properties make it useful in developing certain polymers and resins.
    • Analytical Chemistry: It can be used as a standard or reagent in analytical methods due to its distinct spectroscopic properties.

    Studies on the interactions of 3-nitroanisole reveal its potential reactivity with various biological molecules. Its ability to form complexes with β-cyclodextrin suggests possible applications in drug delivery systems, enhancing solubility and stability . Furthermore, investigations into its triplet state reactivity indicate possible pathways for oxidative stress generation within biological systems .

    3-Nitroanisole shares structural similarities with other nitroanisoles but possesses unique characteristics due to its meta substitution.

    Similar Compounds

    • 4-Nitroanisole: Contains the nitro group at the para position. It exhibits different reactivity patterns compared to 3-nitroanisole due to steric and electronic effects.
    • 2-Nitroanisole: Features the nitro group at the ortho position. This compound generally shows higher reactivity due to proximity effects.
    • Nitrophenol: While not an anisole derivative, nitrophenols are related compounds that share some chemical properties but differ significantly in their biological activities.

    Comparison Table

    CompoundPosition of Nitro GroupKey Characteristics
    3-NitroanisoleMetaUnique reactivity; used in organic synthesis
    4-NitroanisoleParaDifferent reactivity; commonly used in dyes
    2-NitroanisoleOrthoHigher reactivity; used in pharmaceuticals
    NitrophenolVariesStrong acidic properties; used as a reagent

    XLogP3

    2.2

    Boiling Point

    258.0 °C

    LogP

    2.16 (LogP)

    Melting Point

    38.5 °C

    UNII

    V9920UY61E

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
    H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    555-03-3

    Wikipedia

    3-nitroanisole

    Biological Half Life

    0.09 Days

    General Manufacturing Information

    Benzene, 1-methoxy-3-nitro-: ACTIVE

    Dates

    Modify: 2023-08-15

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